molecular formula C20H16N4 B13982496 Quinazoline, 2,4-dianilino- CAS No. 27142-44-5

Quinazoline, 2,4-dianilino-

Cat. No.: B13982496
CAS No.: 27142-44-5
M. Wt: 312.4 g/mol
InChI Key: VNPWQZPLOBAPPO-UHFFFAOYSA-N
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Description

Quinazoline, 2,4-dianilino- is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Quinazoline, 2,4-dianilino- is particularly notable for its applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline, 2,4-dianilino- typically involves the cyclization of 2-aminobenzonitriles with various reagents. One common method is the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide (DMSO) under atmospheric pressure . This method is efficient and yields the desired quinazoline derivatives in high purity.

Industrial Production Methods

Industrial production of quinazoline, 2,4-dianilino- often involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2,4-dianilino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.

    Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines and quinazoline-2,4-diones, which have significant biological activities and potential therapeutic applications .

Scientific Research Applications

Quinazoline, 2,4-dianilino- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of quinazoline, 2,4-dianilino- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The inhibition of these enzymes can lead to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Quinazoline, 2,4-dianilino- is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:

Properties

CAS No.

27142-44-5

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

2-N,4-N-diphenylquinazoline-2,4-diamine

InChI

InChI=1S/C20H16N4/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)23-20(24-19)22-16-11-5-2-6-12-16/h1-14H,(H2,21,22,23,24)

InChI Key

VNPWQZPLOBAPPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4

Origin of Product

United States

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